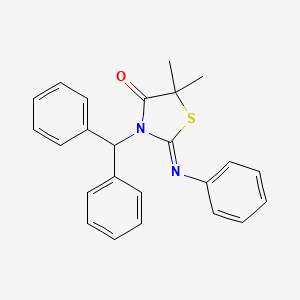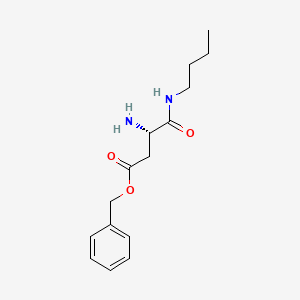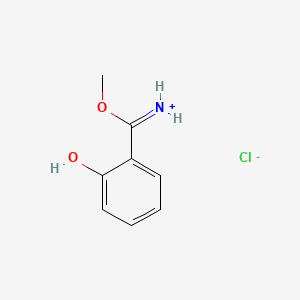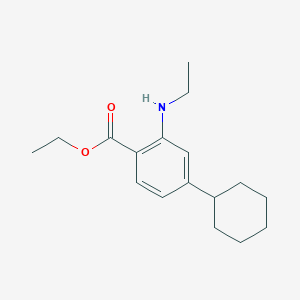![molecular formula C14H28N2O2 B14591239 4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- CAS No. 61600-04-2](/img/structure/B14591239.png)
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- is an organic compound that belongs to the class of piperidinones. It is a derivative of piperidine and is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . This compound is known for its versatility in chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to form tertiary propargylamines .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as chromium trioxide in acetic acid.
Reduction: The compound can be reduced using zinc/acetic acid or catalytic hydrogenation.
Substitution: Substitution reactions can occur at different positions on the piperidinone ring, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Zinc/acetic acid, catalytic hydrogenation.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions include various substituted piperidones, which can be further utilized in the synthesis of pharmaceuticals and other chemicals .
Wissenschaftliche Forschungsanwendungen
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and alkaloids.
Biology: The compound is involved in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the target molecule involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple cyclic amine that serves as a building block for many pharmaceuticals.
2-Piperidinone: Another derivative of piperidine with similar chemical properties.
4-Pyridone: A related compound with a different ring structure but similar reactivity.
Uniqueness
4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Eigenschaften
CAS-Nummer |
61600-04-2 |
|---|---|
Molekularformel |
C14H28N2O2 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C14H28N2O2/c1-5-15(6-2)9-13(17)10-16-8-11(3)14(18)7-12(16)4/h11-13,17H,5-10H2,1-4H3 |
InChI-Schlüssel |
AYSUARGFINEPRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CN1CC(C(=O)CC1C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)





![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)

![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)
